5-fluoro-2-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “5-fluoro-2-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features, including a fluorobenzene ring, a pyrimidine ring, and a morpholine ring .
Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . Morpholine is a six-membered ring with four carbon atoms and one oxygen and one nitrogen atom . The fluorobenzene part of the molecule contains a benzene ring with a fluorine atom attached .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions typical of aromatic heterocycles .Scientific Research Applications
Synthesis and Biological Activity
A series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives were prepared, highlighting the chemical versatility and potential biological applications of compounds related to 5-fluoro-2-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide. These compounds exhibited significant larvicidal activity, suggesting potential utility in pest control and the study of insecticide mechanisms (Gorle et al., 2016).
Antimicrobial and Anticancer Properties
The research demonstrates the antimicrobial, anticancer, and antiviral properties of sulfonamide derivatives, including compounds structurally related to this compound. These studies provide a foundation for developing new therapeutic agents against a variety of diseases (Kumar et al., 2012).
Antitumor Drug Development
Efforts to design potent antitumor agents with low toxicity led to the synthesis of sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard. These compounds were designed based on the structural framework of this compound, indicating its relevance in the development of novel antitumor drugs (Huang et al., 2001).
Enzyme Inhibition for Disease Treatment
Benzenesulfonylguanidine derivatives, modified by pharmacophores such as morpholine and piperidine, have shown to inhibit the growth of various human cancer cell lines. This highlights the potential of this compound and its derivatives in the development of treatments for diseases like Alzheimer's, Parkinson's, and cancer, through enzyme inhibition (Pogorzelska et al., 2017).
Future Directions
properties
IUPAC Name |
5-fluoro-2-methyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-12-2-3-13(17)10-15(12)25(22,23)19-11-14-4-5-18-16(20-14)21-6-8-24-9-7-21/h2-5,10,19H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKGQNMCPMTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC(=NC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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